{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353984-92-5) is a synthetic pyrrolidine-acetic acid derivative featuring a benzyl-cyclopropyl-amino-methyl substituent at the pyrrolidine 3-position. Its molecular formula is C17H24N2O2 with a molecular weight of 288.4 g/mol.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 1353984-92-5
Cat. No. B3234920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS1353984-92-5
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c20-17(21)13-18-9-8-15(10-18)12-19(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21)
InChIKeyZBXQQJHMZLWEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353984-92-5): Structural Identity and Procurement-Relevant Baseline


{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS 1353984-92-5) is a synthetic pyrrolidine-acetic acid derivative featuring a benzyl-cyclopropyl-amino-methyl substituent at the pyrrolidine 3-position . Its molecular formula is C17H24N2O2 with a molecular weight of 288.4 g/mol . The compound contains a tertiary amine, a carboxylic acid handle, and a pendent benzyl-cyclopropyl moiety, placing it within the aminomethylpyrrolidine class that has been explored in quinolone antibacterial agent patents [1]. Commercially, it is available from multiple suppliers in research-grade purity (typically 95–98%) , though the current evidence base for its specific biological activity remains limited to class-level inferences from structurally related analogs.

Why {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Cannot Be Replaced by a Generic In-Class Analog


The 3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidine scaffold presents three structural decision points that make generic substitution unreliable without experimental verification. First, the methylene spacer (-CH2-) between the pyrrolidine C3 and the exocyclic amine nitrogen differentiates this compound from directly N-linked analogs such as CAS 1353955-54-0, altering both conformational flexibility and the spatial relationship between the basic amine and the carboxylic acid handle . Second, the constitutional isomer CAS 1353956-55-4 places the benzyl group on the pyrrolidine nitrogen rather than the exocyclic amine, swapping the positions of hydrogen-bond donor/acceptor functionality within the same molecular formula . Third, substitution of the cyclopropyl ring with isopropyl (as in CAS 1353964-22-3) changes both steric bulk and the electronic character of the amine, with predicted pKa differences that may affect protonation state at physiological pH . These are not interchangeable building blocks; each generates a distinct chemical space in any derived library or target molecule.

{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Quantitative Differentiation Evidence Against Closest Analogs


Methylene Spacer Architecture: Molecular Formula and Scaffold Flexibility Compared to Directly Linked Analog CAS 1353955-54-0

The target compound incorporates a methylene (-CH2-) spacer between the pyrrolidine C3 position and the exocyclic amine nitrogen, yielding the formula C17H24N2O2 (MW 288.4) . In contrast, CAS 1353955-54-0 ([3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid) has the benzyl-cyclopropyl-amino group directly attached to C3 without a spacer, resulting in C16H22N2O2 (MW 274.36) . The additional methylene unit increases the rotatable bond count and extends the distance between the tertiary amine and the carboxylic acid by approximately 1.5 Å, which may alter binding pose geometries in target proteins.

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Constitutional Isomer Differentiation: Benzyl Placement on Exocyclic Amine vs. Pyrrolidine Nitrogen (CAS 1353956-55-4)

The target compound (CAS 1353984-92-5) places the benzyl group on the exocyclic amine nitrogen external to the pyrrolidine ring, with the pyrrolidine N-1 bearing the acetic acid moiety . Its constitutional isomer CAS 1353956-55-4 ([(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid, C17H24N2O2, MW 288.38) instead places the benzyl group on the pyrrolidine N-1 and the acetic acid on the exocyclic amine . Despite identical molecular formula and mass, these two compounds are not analytically interchangeable: they produce distinct fragmentation patterns in LC-MS, different NMR chemical shifts, and divergent hydrogen-bond donor/acceptor topology.

Isomer Discrimination Chemical Biology Library Design

Cyclopropyl vs. Isopropyl Substituent: Impact on Steric and Electronic Properties

The cyclopropyl group on the exocyclic amine imparts distinct steric and electronic properties compared to the isopropyl analog CAS 1353964-22-3 ([3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid, C16H24N2O2, MW 276.37) . The cyclopropyl ring has a smaller van der Waals volume (~38.5 ų vs. ~46.9 ų for isopropyl) and a different electronic profile due to its strained sp²-like character [1]. The predicted pKa of the isopropyl analog carboxylic acid is 2.47±0.10 ; the cyclopropyl analog is expected to have a modestly altered pKa due to through-bond inductive effects. These differences affect both the protonation state at physiological pH and the metabolic stability of the N-alkyl group (cyclopropylamines are known substrates for cytochrome P450-mediated ring-opening, whereas isopropyl groups undergo different oxidative metabolism).

Physicochemical Profiling Medicinal Chemistry Structure-Activity Relationships

Carboxylic Acid Handle for Amide Coupling: Synthetic Utility vs. Protected Variant CAS 1353967-05-1

The target compound bears a free carboxylic acid at the pyrrolidine N-1 position, enabling direct amide coupling without deprotection steps . In contrast, CAS 1353967-05-1 (2-(3-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid, C18H24N2O4, MW 332.39) is the Cbz-protected variant on the exocyclic amine . The Cbz group adds 44.0 g/mol to the molecular weight and introduces a hydrogenolysis- or strong-acid-labile protecting group that requires removal before the tertiary amine can participate in binding interactions or further derivatization. For researchers planning amide library synthesis, the free amine/acid form eliminates one synthetic step and avoids potential byproducts from Cbz deprotection (e.g., benzyl-derived impurities).

Synthetic Chemistry Library Synthesis Building Block Utility

Class-Level Antibacterial Potential: Aminomethylpyrrolidine Scaffold in Quinolone Antibacterial Agent Patents

Patent WO2000031062A1 (Kyorin Pharmaceutical) discloses cycloalkyl-substituted aminomethylpyrrolidine derivatives as key substituents at the 7-position of quinolone antibacterial agents, reporting that the 3-[1-amino-1-cycloalkyl]methylpyrrolidine moiety imparts favorable antibacterial activity, pharmacokinetics, and safety profiles [1]. The target compound's benzyl-cyclopropyl-amino-methyl-pyrrolidine core maps directly onto the general Markush structure claimed in this patent. While no specific MIC or PK data exist for this exact compound, the patent establishes that the aminomethylpyrrolidine architecture with a cyclopropyl substituent is a privileged motif for antibacterial quinolone development.

Antibacterial Quinolone Medicinal Chemistry

Purity Specification and Hazard Profile: Procurement-Relevant Quality and Safety Data

Supplier specifications for the target compound report purity levels of 95% (Fluorochem, CymitQuimica) to 98% (Leyan) . The hazard profile includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard classification is consistent with other tertiary amine-containing carboxylic acids in this class. For procurement decisions, the 98% purity grade from Leyan offers a 3-percentage-point advantage over the 95% material for applications sensitive to impurities (e.g., biophysical assays, crystallization trials).

Quality Control Procurement Laboratory Safety

{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: Evidence-Supported Application Scenarios


Fragment-Based Lead Generation for Quinolone Antibacterial Programs

The compound's benzyl-cyclopropyl-amino-methyl-pyrrolidine core maps to the aminomethylpyrrolidine pharmacophore described in WO2000031062A1 for quinolone antibacterial agents [1]. Research teams pursuing novel 7-substituted quinolones can use this building block to rapidly generate focused libraries via amide coupling at the carboxylic acid handle, bypassing multi-step synthesis of the pyrrolidine substituent. The cyclopropyl group provides a metabolically differentiated N-alkyl substituent compared to saturated alkyl chains, consistent with the patent's emphasis on cycloalkyl substitution for pharmacokinetic optimization.

Scaffold-Hopping Libraries in CNS and GPCR-Targeted Medicinal Chemistry

Pyrrolidine-acetic acid derivatives with pendent benzyl-amine groups serve as conformationally constrained analogs of γ-aminobutyric acid (GABA) and related neurotransmitter mimetics [1]. The target compound's methylene spacer at C3 introduces a rotatable bond that is absent in directly N-linked analogs, potentially enabling the basic amine to explore a wider conformational space when the carboxylic acid is anchored (e.g., via amide bond formation). This feature supports systematic scaffold-hopping campaigns where incremental changes in amine geometry are evaluated for target engagement.

Covalent Inhibitor and PROTAC Linker Chemistry

The free carboxylic acid provides a direct conjugation handle for E3 ligase ligands in PROTAC design or for warhead attachment in covalent inhibitor programs [1]. Unlike the Cbz-protected variant (CAS 1353967-05-1), this compound requires no deprotection step, enabling one-step amide coupling to amine-functionalized ligands. The benzyl-cyclopropyl tertiary amine contributes additional binding affinity and selectivity elements within the linker region, which have been shown to influence PROTAC ternary complex formation and degradation efficiency.

Conformational Probe in Structure-Activity Relationship (SAR) Studies

The target compound's constitutional isomer (CAS 1353956-55-4) provides a matched molecular pair for probing the positional dependence of amine-acid pharmacophore geometry [1]. By comparing the target (benzyl on exocyclic N, acid on pyrrolidine N-1) with its isomer (benzyl on pyrrolidine N-1, acid on exocyclic N), research teams can deconvolute whether observed biological activity differences arise from altered hydrogen-bond topology versus changes in overall molecular shape. This matched-pair analysis is a standard medicinal chemistry strategy for lead optimization.

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